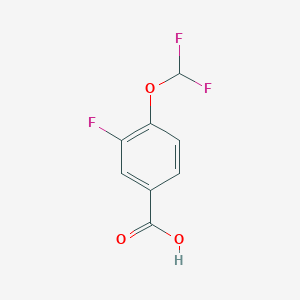

4-(Difluoromethoxy)-3-fluorobenzoic acid

描述

Contextual Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Organic Synthesis Research

Fluorinated aromatic carboxylic acids represent a privileged class of compounds in contemporary organic synthesis, largely due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of a molecule. The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are often beneficial in the development of new pharmaceuticals and agrochemicals.

The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can shield adjacent chemical bonds from metabolic degradation, thereby prolonging the in vivo half-life of a drug. Furthermore, the high electronegativity of fluorine can influence the acidity of the carboxylic acid group and modulate the electronic environment of the entire molecule. This can lead to enhanced binding interactions with enzymes and receptors. The difluoromethoxy group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, further enhancing a molecule's interaction with biological targets.

Overview of Research Trajectories for 4-(Difluoromethoxy)-3-fluorobenzoic Acid as a Key Synthetic Building Block

While specific, publicly documented synthetic pathways starting from this compound are still emerging, its structural similarity to other well-explored fluorinated benzoic acids, such as 4-fluorobenzoic acid, allows for a clear projection of its research trajectories. These related compounds are extensively used as precursors for a variety of heterocyclic compounds with diverse biological activities. It is anticipated that this compound will be a valuable building block for the synthesis of next-generation analogs with potentially superior properties.

Research involving similar fluorinated benzoic acids has demonstrated their utility in the synthesis of:

Schiff Bases and Oxadiazoles: Through multi-step reactions, fluorinated benzoic acids can be converted into hydrazides, which then serve as intermediates for the synthesis of Schiff bases and 1,3,4-oxadiazoles. These classes of compounds are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties researchgate.netglobalscientificjournal.comresearchgate.net.

Heterocyclic Scaffolds: The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, enabling the construction of more complex heterocyclic systems. These scaffolds are central to the development of new therapeutic agents.

Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the structure of small molecule kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases ed.ac.uk. The unique electronic properties of this compound make it an attractive starting material for the design of novel kinase inhibitors with improved potency and selectivity.

The primary research trajectory for this compound is therefore its application as a foundational element in the synthesis of novel, fluorinated bioactive molecules.

Academic Relevance and Future Potential of the Compound in Chemical Sciences

The academic relevance of this compound is intrinsically linked to the broader and escalating importance of organofluorine chemistry. As our understanding of the "fluorine effect" deepens, the demand for novel fluorinated building blocks continues to grow. This compound, with its distinct substitution pattern, offers a unique tool for researchers to fine-tune the properties of target molecules.

The future potential of this compound in the chemical sciences is substantial. Its application is expected to expand in the following areas:

Drug Discovery: As a precursor to novel therapeutic agents, this compound will likely play a role in the development of treatments for a range of diseases. The dual fluorine substitution is a modern strategy to enhance the electronic and steric properties of pharmaceutical candidates.

Materials Science: The unique properties imparted by fluorine, such as thermal stability and altered electronic characteristics, make fluorinated compounds valuable in the design of advanced materials, including polymers and liquid crystals.

Chemical Biology: Fluorinated probes are increasingly used to study biological processes. The strategic placement of fluorine atoms can aid in understanding molecular interactions and enzyme mechanisms.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTNUJKTIBXNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethoxy 3 Fluorobenzoic Acid

Established Synthetic Routes and Strategic Approaches

While a definitive, publicly documented synthetic route specifically for 4-(Difluoromethoxy)-3-fluorobenzoic acid is not extensively reported, plausible and effective multi-step synthetic strategies can be devised based on established chemical transformations and analogous preparations of structurally related compounds. These routes primarily involve the sequential introduction of the fluoro and difluoromethoxy substituents onto a benzoic acid backbone.

Multi-step Reaction Sequences for Functional Group Introduction

A logical synthetic approach would commence with a readily available starting material, such as 3-fluoro-4-hydroxybenzoic acid or a protected derivative thereof. The synthesis would then proceed through a series of well-established reactions to introduce the difluoromethoxy group and, if necessary, deprotect the carboxylic acid.

One potential pathway involves the direct difluoromethylation of a suitably protected 3-fluoro-4-hydroxybenzaldehyde, followed by oxidation to the corresponding benzoic acid. A key step in this sequence is the O-difluoromethylation of the phenolic hydroxyl group. Common reagents for this transformation include chlorodifluoromethane (B1668795) (Freon 22) or sodium chlorodifluoroacetate in the presence of a base.

A plausible multi-step synthesis is outlined below:

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Protection of Carboxylic Acid | 3-Fluoro-4-hydroxybenzoic acid | e.g., Methanol (B129727), H₂SO₄ | Methyl 3-fluoro-4-hydroxybenzoate |

| 2 | O-Difluoromethylation | Methyl 3-fluoro-4-hydroxybenzoate | e.g., ClCF₂H, NaOH or NaO₂CCF₂Cl, heat | Methyl 4-(difluoromethoxy)-3-fluorobenzoate |

| 3 | Hydrolysis | Methyl 4-(difluoromethoxy)-3-fluorobenzoate | e.g., LiOH, H₂O | This compound |

Alternatively, the synthesis could start from 3,4-dihydroxybenzaldehyde, with selective difluoromethylation of the 4-hydroxyl group, followed by fluorination and oxidation. The selective difluoromethylation of one of two adjacent hydroxyl groups can be challenging and may require careful optimization of reaction conditions.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can also be approached from a convergent or divergent perspective, offering flexibility in the preparation of analogues.

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. For example, from methyl 4-(difluoromethoxy)-3-hydroxybenzoate, one could introduce a fluorine atom at the 3-position or other functional groups, leading to a library of substituted 4-(difluoromethoxy)benzoic acids. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Development of Novel and Efficient Synthetic Protocols

The development of more efficient and sustainable methods for the synthesis of fluorinated compounds is an active area of research. Modern catalytic approaches offer promising alternatives to traditional stoichiometric reagents.

Transition-Metal Catalyzed Synthesis Applications

Transition-metal catalysis has revolutionized the field of C-F and C-O bond formation. While specific applications to the synthesis of this compound are not widely reported, analogous reactions suggest potential avenues for exploration.

Palladium-catalyzed cross-coupling reactions could be employed for the difluoromethylation of arylboronic acids or esters with a suitable difluoromethyl source, such as chlorodifluoromethane. nih.gov This approach could be applied to a 3-fluoro-4-hydroxyarylboronic acid derivative. Iron-catalyzed Friedel-Crafts reactions of 2,2-difluoro-1-arylethyl phosphates have also been reported for the synthesis of difluoromethylated diarylmethanes, showcasing the potential of iron catalysis in C-CF₂H bond formation.

Recent advances in photocatalysis have also enabled the direct C-H difluoromethylation of heterocycles using organic photoredox catalysts, which could potentially be adapted for the late-stage functionalization of a suitable benzoic acid precursor. researchgate.netnih.govnih.gov

Biocatalytic or Organocatalytic Approaches

The use of enzymes (biocatalysis) or small organic molecules (organocatalysis) as catalysts offers mild and often highly selective methods for chemical transformations.

Biocatalysis in the context of difluoromethylation is an emerging field. While no specific biocatalyst has been reported for the synthesis of this compound, research into enzymes capable of forming C-F bonds is ongoing. The discovery of naturally occurring fluorinating enzymes and the engineering of existing enzymes could pave the way for biocatalytic routes to such compounds in the future. Recent studies have demonstrated that nonheme iron enzymes can generate trifluoromethyl radicals for enantioselective alkene difunctionalization, hinting at the potential for enzymatic radical fluorination and fluoroalkylation reactions. chemrxiv.orgchemrxiv.org

Organocatalysis has been successfully applied to various fluorination reactions. For instance, organocatalytic enantioselective α-fluorination of carbonyl compounds is well-established. While the direct organocatalytic difluoromethoxylation of a phenol (B47542) is less common, the development of new organocatalysts for such transformations is a promising area of research.

Process Optimization and Scale-Up Research

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up studies to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.

When using gaseous reagents like chlorodifluoromethane, specialized equipment is necessary to handle the gas under pressure, and reaction parameters such as temperature, pressure, and stirring rate must be carefully controlled to ensure consistent results and safety. The use of flow chemistry can offer advantages for gas-liquid reactions, providing better control over reaction conditions and improving safety.

The purification of the final product and intermediates is another critical aspect. Crystallization is often the preferred method for purification on a large scale, and the choice of solvent and crystallization conditions would need to be optimized to achieve high purity and yield.

Furthermore, the environmental impact of the synthesis must be considered. The use of hazardous reagents should be minimized, and waste streams should be managed responsibly. The development of greener synthetic routes using less toxic solvents and reagents, and ideally catalytic methods, is a key goal in process chemistry.

| Parameter | Consideration for Scale-Up |

| Reagent Handling | Safe handling of pressurized gases (e.g., ClCF₂H) and corrosive reagents (e.g., strong acids/bases). |

| Reaction Conditions | Precise control of temperature, pressure, and addition rates to manage exotherms and ensure reproducibility. |

| Work-up & Purification | Development of robust and scalable extraction and crystallization procedures. |

| Safety | Hazard assessment of all reagents, intermediates, and reaction conditions. |

| Environmental Impact | Minimization of waste, use of greener solvents, and development of catalytic processes. |

Reaction Condition Parameterization and Kinetics

The synthesis of this compound predominantly involves the difluoromethylation of a suitable precursor, typically 3-fluoro-4-hydroxybenzoic acid or its ester derivatives. The optimization of reaction conditions is paramount to achieving high yield and purity. Key parameters that are manipulated include temperature, pressure, solvent, and the choice of base and difluoromethylating agent.

The reaction kinetics are largely influenced by the method of difluoromethoxylation employed. A common route involves the generation of difluorocarbene (:CF₂) as a reactive intermediate. The rate of formation of this compound is dependent on the concentration of the phenoxide precursor and the difluorocarbene. The reaction is typically second-order, with the rate law being expressed as:

Rate = k[phenoxide][:CF₂]

The rate constant, k, is influenced by the reaction temperature and the solvent polarity. The choice of base is critical as it determines the concentration of the reactive phenoxide species. Stronger bases will deprotonate the phenol more effectively, leading to a faster initial reaction rate. However, excessively strong bases can lead to side reactions.

Below is a table summarizing typical reaction parameters for the difluoromethylation of a phenolic precursor.

| Parameter | Range/Options | Influence on Reaction |

| Temperature | 25 - 100 °C | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition of the difluoromethylating agent and by-product formation. |

| Pressure | Atmospheric - 10 atm | Primarily relevant when using gaseous reagents like chlorodifluoromethane (CHClF₂). Higher pressure increases the concentration of the reagent in the reaction mixture. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Solvates the reactants and influences the reactivity of the nucleophile and the stability of intermediates. |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOH, KOH) or Organic bases (e.g., DBU, DIPEA) | Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. The choice of base can affect the reaction rate and yield. |

| Difluoromethylating Agent | Chlorodifluoromethane (CHClF₂), Sodium chlorodifluoroacetate (ClCF₂COONa), S-(Difluoromethyl)sulfonium salts | Source of the difluoromethoxy group. The choice of agent impacts reaction conditions and safety considerations. |

Advanced Purification Methodologies

The purification of this compound from the reaction mixture is a critical step to ensure the final product meets the required specifications for its intended application. A combination of techniques is often employed to remove unreacted starting materials, by-products, and inorganic salts.

Initial Workup: The reaction mixture is typically quenched with water and acidified to precipitate the crude carboxylic acid. This is followed by extraction with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with brine to remove water-soluble impurities.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene) and allowed to cool slowly. The pure this compound crystallizes out, leaving impurities dissolved in the mother liquor.

Chromatographic Techniques: For higher purity requirements, column chromatography is employed. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexane. The fractions containing the pure product are collected and the solvent is evaporated.

Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid is converted to its water-soluble carboxylate salt and partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration.

The following table outlines the advanced purification methodologies.

| Purification Technique | Principle | Typical Solvents/Reagents | Efficacy |

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Ethanol/Water, Toluene (B28343), Heptane | Effective for removing major impurities and achieving moderate to high purity. |

| Column Chromatography | Differential adsorption of components onto a stationary phase (silica gel). | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Provides high purity product, effective for separating closely related impurities. |

| Acid-Base Extraction | The acidic nature of the carboxylic acid allows for selective extraction into a basic aqueous phase. | Ethyl Acetate, Sodium Bicarbonate solution, Hydrochloric Acid | Excellent for removing neutral and basic impurities. |

Investigation of Precursor Molecules and Their Chemical Transformations

The selection of an appropriate precursor molecule is fundamental to the successful synthesis of this compound. The most direct and common precursor is 3-fluoro-4-hydroxybenzoic acid . This molecule already possesses the desired benzoic acid moiety and the fluorine atom at the correct positions.

The key chemical transformation is the conversion of the hydroxyl group at the 4-position to a difluoromethoxy group. This is typically achieved through a nucleophilic substitution reaction where the phenoxide, generated by deprotonation of the hydroxyl group, attacks a difluorocarbene source or another electrophilic difluoromethylating agent.

Synthesis of the Precursor (3-fluoro-4-hydroxybenzoic acid): This precursor can be synthesized from commercially available starting materials. One common route begins with 4-bromo-2-fluorophenol. The hydroxyl group is protected, for example, as a methoxy (B1213986) ether. The bromo group is then converted to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. Finally, deprotection of the hydroxyl group yields 3-fluoro-4-hydroxybenzoic acid.

Chemical Transformation to this compound: The transformation of 3-fluoro-4-hydroxybenzoic acid to the final product involves the following key steps:

Esterification (Optional but often preferred): The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to difluoromethylation. This prevents the acidic proton from interfering with the basic conditions required for the subsequent step and improves solubility in organic solvents.

Difluoromethylation: The phenolic hydroxyl group of the esterified precursor is deprotonated with a suitable base to form a phenoxide. This phenoxide then reacts with a difluoromethylating agent. A common method involves bubbling chlorodifluoromethane gas through the reaction mixture. Alternatively, reagents like sodium chlorodifluoroacetate can be used, which decompose upon heating to generate difluorocarbene in situ.

Hydrolysis: If the carboxylic acid was initially protected as an ester, the final step is the hydrolysis of the ester group back to the carboxylic acid, typically using aqueous base followed by acidification.

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethoxy 3 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including derivatization through esterification and amidation, as well as reduction and oxidation reactions.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid functionality of 4-(difluoromethoxy)-3-fluorobenzoic acid readily undergoes esterification and amidation, providing access to a wide range of derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. globalscientificjournal.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. Recent studies have also highlighted the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66-NH2, for the esterification of fluorinated aromatic carboxylic acids with alcohols like methanol (B129727), offering advantages in terms of catalyst recyclability and reduced reaction times. rsc.orgresearchgate.net

Amidation: The formation of amides from this compound is another crucial derivatization strategy. Direct amidation with amines can be challenging and often requires high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Peptide coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole), are also highly effective for promoting amide bond formation under mild conditions. researchgate.net Furthermore, titanium-based catalysts, like titanium tetrafluoride (TiF₄), have been shown to facilitate the direct amidation of carboxylic acids with amines. researchgate.net

| Transformation | Reagent/Catalyst | Conditions |

|---|---|---|

| Esterification | H₂SO₄ (catalytic) | Reflux in excess alcohol |

| Esterification | DCC or EDC | Room temperature in an inert solvent |

| Esterification | UiO-66-NH₂ | Heating in methanol rsc.org |

| Amidation | SOCl₂ or (COCl)₂, then amine | Two-step process, often at low to room temperature |

| Amidation | HATU or HOBt/EDC | Room temperature in a polar aprotic solvent |

| Amidation | TiF₄ (catalytic) | Refluxing toluene (B28343) researchgate.net |

Reduction and Oxidation Chemistry

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 4-(difluoromethoxy)-3-fluorobenzyl alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups.

The oxidation of the benzoic acid moiety is generally not a feasible reaction under standard conditions as the aromatic ring is already in a high oxidation state. Decarboxylation, leading to the formation of 1-(difluoromethoxy)-2-fluorobenzene, could potentially be achieved under harsh conditions, for instance, by heating with a copper catalyst in quinoline (B57606) (the Hunsdiecker reaction being an alternative for halogenated derivatives).

Aromatic Ring Functionalization and Substitution Studies

The substituents on the aromatic ring of this compound, namely the carboxylic acid, the fluorine atom, and the difluoromethoxy group, direct the regioselectivity of further functionalization reactions.

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to the carboxylate, is a potent ortho-directing group. organic-chemistry.orgacs.orgsemanticscholar.orgnih.govrsc.org Treatment of this compound with a strong base, such as s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to result in lithiation at the positions ortho to the carboxylate group. organic-chemistry.orgnih.gov

In this specific molecule, there are two positions ortho to the carboxylate: C2 and C6. The fluorine atom at C3 is also an ortho-directing group, albeit generally weaker than the carboxylate. Therefore, the fluorine would direct lithiation to C2 and C4. The difluoromethoxy group at C4 is an ortho-directing group as well, directing to C3 and C5. The synergistic directing effect of the carboxylate and the fluorine atom would strongly favor lithiation at the C2 position. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position.

Halogen Exchange Reactions and Strategies

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are typically used for the interconversion of alkyl halides. wikipedia.orgorganicmystery.com Applying these reactions to aryl halides is more challenging due to the stronger carbon-halogen bond of the sp²-hybridized carbon. The fluorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under standard Finkelstein conditions (e.g., NaI in acetone). wikipedia.org

However, catalyzed versions of the Finkelstein reaction for aromatic systems, employing copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine, have been developed and could potentially facilitate the exchange of the fluorine atom for another halogen. wikipedia.org Similarly, converting the fluorine to other halogens via diazotization of a corresponding amino precursor (prepared from a nitro precursor) is a viable, albeit indirect, strategy. The reverse reaction, introducing a fluorine atom (a "Swarts-like" reaction on an aryl halide), often requires harsh conditions or specialized reagents like spray-dried potassium fluoride (B91410) with a phase-transfer catalyst. organicmystery.comresearchgate.net

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered to be chemically robust and stable under many reaction conditions. The C-F bonds are strong, and the group is resistant to cleavage. However, under specific and often harsh conditions, this group can undergo transformations.

Studies on substituted nitrobenzenes have shown that the difluoromethoxy group can act as a pseudohalogen and be displaced by strong nucleophiles, such as ammonia, at high temperatures and pressures. nuph.edu.uaresearchgate.net In these studies, the reactivity of the difluoromethoxy group was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.uaresearchgate.net This suggests that nucleophilic aromatic substitution of the difluoromethoxy group in this compound would require forcing conditions and would likely be less favorable than substitution of an activated halogen.

Radical reactions involving the difluoromethyl group are also known. mdpi.com For instance, photocatalytic methods can be used to generate difluoromethyl radicals from appropriate precursors, which can then participate in various C-H functionalization reactions. mdpi.com While these methods are typically for the introduction of a difluoromethyl group, they highlight the potential for radical-mediated transformations involving the C-H bond of the difluoromethoxy group under specific photocatalytic conditions.

| Functional Group | Reaction Type | Expected Outcome | Key Reagents/Conditions |

|---|---|---|---|

| Carboxylic Acid | Esterification | Formation of corresponding ester | Alcohol, Acid catalyst or Coupling agent |

| Carboxylic Acid | Amidation | Formation of corresponding amide | Amine, Coupling agent or Acyl chloride intermediate |

| Carboxylic Acid | Reduction | Formation of benzyl (B1604629) alcohol | LiAlH₄ or BH₃·THF |

| Aromatic Ring | Directed Ortho-Metalation | Substitution at C2 position | s-BuLi/TMEDA, then electrophile |

| Aromatic Fluorine | Halogen Exchange | Challenging; may require catalyzed conditions | Cu(I) or Ni(0) catalysis wikipedia.org |

| Difluoromethoxy Group | Nucleophilic Substitution | Possible under harsh conditions | High temperature/pressure with strong nucleophiles nuph.edu.uaresearchgate.net |

Stability and Reactivity Under Various Reaction Conditions

While specific studies on this compound are not readily found, the stability of similar fluorinated aromatic compounds has been investigated. Generally, the difluoromethoxy group (–OCF₂H) is considered to be relatively stable under a range of conditions due to the strength of the C-F bonds.

Under Acidic Conditions: The difluoromethoxy group on aromatic rings is typically stable to acidic conditions. Hydrolysis of this group would require harsh conditions, likely involving strong acids at elevated temperatures. The carboxylic acid group can undergo typical acid-catalyzed reactions, such as Fischer esterification, if reacted with an alcohol in the presence of a strong acid catalyst.

Under Basic Conditions: The stability of the difluoromethoxy group under basic conditions can be more variable. While generally robust, strong bases at high temperatures could potentially lead to hydrolysis, first to a formate (B1220265) ester intermediate and subsequently to a phenol (B47542). The carboxylic acid group will readily deprotonate in the presence of a base to form the corresponding carboxylate salt.

The reactivity of the aromatic ring towards electrophilic substitution is expected to be low due to the deactivating effects of the fluorine, difluoromethoxy, and carboxylic acid groups. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing substituents.

Table 1: Predicted General Reactivity of this compound

| Functional Group | Reagent/Condition | Predicted Reaction |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Esterification |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation |

| Carboxylic Acid | Base (e.g., NaOH) | Salt Formation |

| Aromatic Ring | Strong Nucleophile | Nucleophilic Aromatic Substitution |

Selective Transformations of the Difluoromethoxy Moiety

Selective transformation of the difluoromethoxy group in the presence of other functional groups is a challenging synthetic task. Research in this area for fluorinated aromatics is ongoing, but specific examples for this compound are not prominent in the literature. In broader contexts, cleavage of similar C-O bonds in fluoroalkoxyarenes can sometimes be achieved using strong Lewis acids or reducing agents, but selectivity would be a significant challenge given the other reactive sites in the molecule.

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic studies specifically detailing the reactions of this compound are not widely reported. However, general methodologies for studying reaction mechanisms of related compounds can be described.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound could be monitored effectively using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be useful for observing changes in the aromatic and carboxyl protons. More significantly, ¹⁹F NMR is a powerful tool for directly monitoring reactions involving the fluorine-containing moieties. uib.no Changes in the chemical shifts of the difluoromethoxy group and the fluorine atom on the ring would provide direct insight into transformations at these sites.

Infrared (IR) Spectroscopy: IR spectroscopy would be particularly useful for monitoring reactions of the carboxylic acid group, with the characteristic C=O stretch (typically around 1700 cm⁻¹) and O-H stretch being key diagnostic peaks.

Mass Spectrometry (MS): MS, often coupled with gas or liquid chromatography (GC-MS or LC-MS), would be essential for identifying reaction intermediates and final products by their mass-to-charge ratio.

Table 2: Key Spectroscopic Handles for Monitoring Reactions

| Technique | Functional Group | Observable Change |

|---|---|---|

| ¹⁹F NMR | Difluoromethoxy, Ring Fluorine | Change in chemical shift and coupling constants |

| ¹H NMR | Aromatic CH, Carboxyl OH | Disappearance of starting material signals, appearance of product signals |

| IR | Carboxylic Acid | Shift or disappearance of C=O and O-H stretching frequencies |

Computational Approaches to Mechanistic Understanding

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting reactivity and elucidating potential reaction mechanisms.

DFT calculations could be employed to:

Model Molecular Geometries: Determine the stable conformations of this compound and any proposed reaction intermediates.

Calculate Reaction Energetics: Predict the activation energies and reaction enthalpies for various potential pathways, helping to identify the most likely mechanism. For instance, the energy barriers for nucleophilic attack at different positions on the aromatic ring could be calculated to predict regioselectivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts and IR vibrational frequencies for proposed structures to aid in the interpretation of experimental spectra.

Design and Synthesis of Derivatives and Analogues of 4 Difluoromethoxy 3 Fluorobenzoic Acid

Principles of Structural Modification and Analogue Design

The design of novel analogues of 4-(Difluoromethoxy)-3-fluorobenzoic acid is guided by established principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR).

A primary strategy in analogue design involves the systematic variation of the substituents on the phenyl ring and modification of the carboxylic acid group. The difluoromethoxy and fluoro groups at the 4- and 3-positions, respectively, are key determinants of the molecule's electronic and lipophilic character. Variations of these groups can profoundly influence biological activity.

Key modifications can include:

Alteration of the 4-position substituent: Replacing the difluoromethoxy group with other alkoxy groups (e.g., methoxy (B1213986), trifluoromethoxy) or bioisosteres can modulate lipophilicity and metabolic stability.

Modification of the 3-position substituent: Substitution of the fluorine atom with other halogens (Cl, Br) or small alkyl groups can alter the electronic distribution and steric profile of the molecule.

Derivatization of the carboxylic acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteric replacements can impact the compound's acidity, polarity, and ability to form key interactions with biological targets.

Table 1: Representative Examples of Structural Analogues with Varied Substituents

| Compound Name | Modification from Parent Compound | Predicted Physicochemical Property Change |

| 4-(Trifluoromethoxy)-3-fluorobenzoic acid | Difluoromethoxy -> Trifluoromethoxy | Increased lipophilicity and metabolic stability. |

| 4-(Difluoromethoxy)-3-chlorobenzoic acid | Fluoro -> Chloro | Altered electronic and steric properties. |

| N-Methyl-4-(difluoromethoxy)-3-fluorobenzamide | Carboxylic acid -> N-methylamide | Reduced acidity, increased potential for hydrogen bonding. |

Isosteric and bioisosteric replacements are fundamental strategies to fine-tune the properties of a lead compound. In the context of this compound, this can involve replacing the entire phenyl ring or specific functional groups with moieties that have similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or potency.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric replacement to improve pharmacokinetic properties. Common replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids. Fluorinated alcohols and phenols have also been explored as potential bioisosteres for carboxylic acids.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features |

| Tetrazole | Similar acidity to carboxylic acid, metabolically stable. |

| Acyl Sulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid. |

| Hydroxamic Acid | Can act as a metal chelator in enzyme active sites. |

| Fluorinated Alcohol | Less acidic than a carboxylic acid, can increase lipophilicity. |

Synthetic Strategies for Diverse Derivative Libraries

The generation of a diverse library of derivatives is essential for comprehensive SAR studies. Modern synthetic methodologies enable the efficient production of a wide range of analogues.

Parallel synthesis techniques allow for the simultaneous synthesis of a large number of compounds in a spatially separated manner. This is particularly useful for rapidly exploring a wide range of substituents around the this compound core. For instance, a library of amides can be readily generated by reacting the parent carboxylic acid with a diverse panel of amines using automated liquid handlers and reaction blocks. Similarly, libraries of esters can be synthesized from a variety of alcohols. The use of solid-phase synthesis, where the core molecule is attached to a resin, can further streamline the purification process.

The precise control of substituent placement (regioselectivity) is crucial for defining the SAR. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. For instance, by using appropriate directing groups, it is possible to introduce substituents at specific positions on the phenyl ring of a benzoic acid derivative.

While this compound itself is achiral, the introduction of chiral centers in its derivatives through synthetic modifications necessitates stereoselective synthesis methods. This is important as different stereoisomers can have vastly different biological activities. Chiral auxiliaries, asymmetric catalysis, and chiral resolution techniques are employed to obtain enantiomerically pure compounds.

Structure-Reactivity Relationship Studies within Derivative Series

Structure-reactivity relationship (SRR) studies investigate how modifications to the chemical structure of a molecule influence its chemical reactivity. This is distinct from, but often correlated with, structure-activity relationships in a biological context. For a series of this compound derivatives, SRR studies might focus on how different substituents affect the acidity of the carboxylic acid (pKa), the susceptibility of the aromatic ring to nucleophilic or electrophilic attack, or the stability of the molecule under various conditions.

For example, the electronic nature of substituents on the aromatic ring will directly impact the pKa of the carboxylic acid. Electron-withdrawing groups are expected to increase acidity (lower pKa), while electron-donating groups will decrease it. These changes in acidity can, in turn, affect the compound's solubility, membrane permeability, and its ability to interact with biological targets.

Table 3: Predicted pKa Trends for Substituted this compound Analogues

| Substituent at 5-position | Electronic Effect | Predicted pKa Change |

| -NO2 | Strong electron-withdrawing | Decrease (more acidic) |

| -Cl | Electron-withdrawing | Decrease |

| -H (Parent Compound) | Reference | - |

| -CH3 | Electron-donating | Increase (less acidic) |

| -OCH3 | Strong electron-donating | Increase |

Applications of 4 Difluoromethoxy 3 Fluorobenzoic Acid As an Advanced Organic Building Block

Utilization in the Synthesis of Complex Organic Molecules

4-(Difluoromethoxy)-3-fluorobenzoic acid serves as a valuable and specialized building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a difluoromethoxy group on the phenyl ring, offers chemists a powerful tool to introduce these moieties into larger, more intricate structures. The presence of these fluorine-containing groups can significantly influence the physicochemical properties of the target molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid functional group provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, esterification, and conversion to other functional groups, thereby enabling its incorporation into a diverse range of molecular architectures.

Role in Heterocyclic Compound Synthesis Research

While specific research detailing the use of this compound in the synthesis of heterocyclic compounds is not extensively documented in publicly available literature, its potential in this area is significant. Fluorinated benzoic acids are common precursors in the construction of various heterocyclic systems. The general strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophilic partners.

For instance, the acid could be transformed into its corresponding acyl chloride, 4-(difluoromethoxy)-3-fluorobenzoyl chloride. This reactive intermediate could then be used in reactions with hydrazines or hydroxylamines to form substituted hydrazides or hydroxamic acids, respectively. These intermediates are well-known precursors for the synthesis of five-membered heterocycles like oxadiazoles, pyrazoles, and isoxazoles. Similarly, reaction with ortho-substituted anilines could pave the way for the synthesis of benzodiazepines or other fused heterocyclic systems. The electronic effects of the fluorine and difluoromethoxy substituents can influence the reactivity of the intermediates and the regioselectivity of the cyclization reactions.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The integration of fluorinated building blocks like this compound into MCRs is an attractive approach for the rapid generation of libraries of novel fluorinated compounds.

One of the most prominent MCRs is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In this context, this compound can serve as the carboxylic acid component, directly incorporating the 4-(difluoromethoxy)-3-fluorophenyl moiety into the resulting α-acylamino amide product. These products can then be subjected to post-Ugi modifications to construct a wide array of complex and diverse molecular scaffolds. The unique properties imparted by the fluorinated substituents can be strategically utilized to explore new chemical space in drug discovery and materials science.

Contributions to Pharmaceutical Intermediate Synthesis Research

The introduction of fluorine and fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Strategies for Introducing Fluorinated Phenyl Moieties into Research Compounds

The primary strategy for introducing the 4-(difluoromethoxy)-3-fluorophenyl moiety into research compounds using this building block is through the formation of an amide bond. The carboxylic acid can be readily coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents. This reaction is one of the most reliable and versatile methods for constructing carbon-nitrogen bonds in organic synthesis.

The general reaction is as follows:

Where R represents a complex organic scaffold. This straightforward coupling allows for the late-stage introduction of the fluorinated phenyl group, a valuable tactic in the optimization of lead compounds in drug discovery programs.

| Coupling Reagent Class | Examples | General Applicability |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt or DMAP |

| Phosphonium Salts | BOP, PyBOP | High efficiency, good for sterically hindered substrates |

| Uronium/Guanidinium Salts | HBTU, HATU | Fast reaction times, low racemization |

| Acid Chlorides | SOCl₂, (COCl)₂ | Highly reactive, suitable for less sensitive substrates |

As a Precursor for Advanced Pharmaceutical Scaffolds

Beyond simple amide formation, this compound can serve as a precursor for more advanced and structurally complex pharmaceutical scaffolds. The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, which can then participate in a variety of transformations such as etherification or further oxidation to an aldehyde for use in reactions like the Wittig or Horner-Wadsworth-Emmons olefination.

Furthermore, the aromatic ring itself can be subject to further functionalization, although the directing effects of the existing substituents would need to be carefully considered. The presence of the fluorine and difluoromethoxy groups can influence the regioselectivity of electrophilic aromatic substitution reactions. These transformations open up avenues to a broader range of complex molecules with the embedded 4-(difluoromethoxy)-3-fluorophenyl motif, which can be explored for their biological activity.

Role in Agrochemical Research and Development as a Synthetic Component

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to enhance the efficacy and stability of active ingredients such as herbicides, insecticides, and fungicides. The introduction of fluorine can lead to increased biological activity, improved transport properties within the plant, and enhanced resistance to metabolic degradation.

While specific examples of commercial agrochemicals derived from this compound are not readily found in the public domain, its potential as a synthetic component in this field is clear. The 4-(difluoromethoxy)-3-fluorophenyl moiety can be incorporated into known agrochemical scaffolds to modulate their properties. For instance, many successful herbicides and insecticides are based on amide or ester derivatives of aromatic carboxylic acids. By using this compound as the acidic component in the synthesis of these derivatives, researchers can systematically investigate the impact of this specific fluorination pattern on pesticidal activity.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The availability of specialized building blocks like this compound is crucial for the efficient exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.

Emerging Applications in Functional Materials Science Research

Integration into Organic Electronic Materials Precursors (e.g., OLED Intermediates)

The strategic incorporation of fluorine atoms and fluorine-containing groups like difluoromethoxy is a critical design element in the synthesis of next-generation organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The presence of these groups can significantly influence key material properties such as energy levels, charge transport characteristics, and device stability.

While specific research detailing the direct use of this compound as a precursor is not extensively documented in publicly available literature, its structural motifs are highlighted in patents for advanced materials. For instance, patent literature concerning materials for opto-electronic devices lists both "difluoromethoxy" and "fluorophenyl" as desirable substituent groups for components within these devices, including for emitters in OLEDs. google.com This suggests that building blocks like this compound are valuable intermediates for creating larger, more complex molecules used in these applications.

The carboxylic acid group provides a reactive handle for synthetic elaboration, allowing the fluorinated phenyl ring to be integrated into larger conjugated systems that form the basis of OLED emitter, host, or charge-transport materials. The electron-withdrawing nature of the fluorine and difluoromethoxy groups can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final material. This tuning is crucial for optimizing charge injection and transport, as well as for achieving desired emission colors and efficiencies in OLED devices.

Table 1: Potential Influence of Fluorine Substitution on OLED Material Properties

| Property | Effect of Fluorination (e.g., -F, -OCHF₂) | Rationale |

| Electron Affinity | Increased | The high electronegativity of fluorine lowers the LUMO energy level, facilitating electron injection and transport. |

| Ionization Potential | Increased | Fluorine substitution generally lowers the HOMO energy level, which can improve stability against oxidation and create a better energy match with other device layers. |

| Thermal Stability | Often Improved | The strength of the Carbon-Fluorine bond can enhance the overall thermal and operational stability of the organic material. |

| Intermolecular Interactions | Modified | Fluorine substitution can alter crystal packing and thin-film morphology, impacting charge mobility and preventing aggregation-caused quenching. |

The synthesis of advanced OLED materials often involves cross-coupling reactions where halogenated or boronic acid-functionalized precursors are used. This compound can be readily converted into such derivatives, making it a versatile starting point for the synthesis of custom-designed organic semiconductors.

Development of Fluorescent Probes and Imaging Agents

The same properties that make fluorinated organic molecules attractive for electronics also make them promising candidates for the development of fluorescent probes and bioimaging agents. The introduction of fluorine can enhance the photophysical properties of a fluorophore, such as its quantum yield and photostability.

The difluoromethoxy group, in particular, can serve as a modulator of the electronic environment of a fluorescent core structure, potentially leading to shifts in the excitation and emission wavelengths. This is a key aspect in the design of probes for specific biological targets or for multicolor imaging experiments. Furthermore, the lipophilicity imparted by fluorine-containing groups can influence the cellular uptake and subcellular localization of a probe.

While the direct synthesis of fluorescent probes from this compound is not prominently featured in the surveyed scientific literature, the compound represents a valuable scaffold for such applications. The benzoic acid functionality allows for straightforward conjugation to biomolecules or to specific targeting moieties that can direct the probe to a particular organelle or protein of interest. The development of probes often involves the synthesis of a core fluorophore which is then functionalized, a process where this benzoic acid derivative could serve as a key starting material.

Table 2: Desirable Features of Fluorinated Moieties in Fluorescent Probe Design

| Feature | Contribution of 4-(Difluoromethoxy)-3-fluorophenyl Moiety | Potential Application Benefit |

| Tunable Photophysics | Electron-withdrawing groups can be used to modulate the emission spectrum of a conjugated dye system. | Development of probes with specific colors (e.g., for multiplexed imaging). |

| Enhanced Photostability | The strong C-F bonds can increase resistance to photobleaching. | Longer imaging times and more reliable quantification of signals. |

| Biocompatibility | Fluorination can sometimes reduce cytotoxicity. | Suitability for live-cell and in-vivo imaging. |

| Synthetic Versatility | The carboxylic acid group serves as a point of attachment for targeting ligands or reactive groups. | Creation of highly specific probes for enzymes, receptors, or other biomolecules. |

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethoxy 3 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹⁹F, and ¹³C nuclei, along with their interactions, a complete structural map of 4-(Difluoromethoxy)-3-fluorobenzoic acid can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the single proton of the difluoromethoxy group.

The aromatic region would display a complex splitting pattern due to spin-spin coupling between the three non-equivalent protons and their coupling to the fluorine atom on the ring. The proton of the difluoromethoxy group (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms of the same group.

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds. nih.gov A ¹⁹F NMR spectrum of the target molecule would be expected to show two distinct signals: one for the aromatic fluorine atom and another for the difluoromethoxy group. The signal for the -OCHF₂ group typically appears as a doublet due to coupling with its own proton. One general reference suggests this peak may appear around -80 ppm.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10.0 - 13.0 | broad singlet | - | COOH |

| ¹H | 7.8 - 8.1 | multiplet | - | Aromatic C-H |

| ¹H | 7.5 - 7.8 | multiplet | - | Aromatic C-H |

| ¹H | 7.2 - 7.5 | multiplet | - | Aromatic C-H |

| ¹H | 6.8 - 7.2 | triplet | J(H,F) ≈ 74 Hz | -OCHF₂ |

| ¹⁹F | -110 to -140 | multiplet | - | Aromatic C-F |

Note: The data in this table are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. The spectrum for this compound is expected to show eight distinct signals, corresponding to each carbon atom in the molecule. The carbon of the carboxylic acid group will appear furthest downfield (165-185 ppm), while the carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with attached fluorine atoms.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments.

COSY would establish the connectivity between neighboring aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon signal.

HMBC would reveal long-range (2- and 3-bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the difluoromethoxy and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| 165 - 175 | singlet or small doublet | C=O |

| 150 - 160 | doublet | C-F (aromatic) |

| 145 - 155 | doublet | C-O |

| 125 - 135 | singlet | C-COOH |

| 115 - 125 | triplet (¹JCF) | -OCHF₂ |

Note: The data in this table are predicted values based on established ranges for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS is essential for unequivocally confirming its molecular formula, C₈H₅F₃O₃. biosynth.comchemicalbook.com

The calculated monoisotopic mass of the compound is 206.0143 g/mol . An experimental HRMS measurement, typically using electrospray ionization (ESI), would be expected to yield a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₈H₅F₃O₃ | [M-H]⁻ | 205.0067 | Data not available |

| C₈H₅F₃O₃ | [M+H]⁺ | 207.0218 | Data not available |

Note: While experimental data is not publicly available, HRMS analysis is a standard characterization method for such compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. wikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹), overlapping with C-H stretches. A sharp, strong band for the carbonyl (C=O) stretch would be prominent around 1700 cm⁻¹. The spectrum would also feature strong absorptions corresponding to the C-F stretches of both the aromatic fluorine and the difluoromethoxy group, typically in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The aromatic ring vibrations would give rise to characteristic signals. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. Raman is often particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 4: Expected Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580 - 1610 | Medium | Aromatic C=C stretch |

| 1400 - 1450 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch and C-F stretch (Aromatic) |

| 1000 - 1150 | Strong | C-F stretch (-OCHF₂) |

Note: This table is based on general correlation charts and expected vibrational modes for the functional groups present.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

As of now, the crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for this purpose. s4science.at

For a polar, acidic compound like this compound, a reversed-phase HPLC method would be most suitable. ekb.eghelixchrom.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727).

Purity is assessed by injecting a solution of the compound and observing the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The area of this peak is proportional to the concentration, allowing for quantitative analysis.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. lcms.cz As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is detected. This provides simultaneous retention time data and mass confirmation, making it a highly specific and sensitive technique for identifying the target compound and tentatively identifying any impurities present in the sample.

Table 5: Typical HPLC/LC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over several minutes) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection (HPLC) | UV-Vis (e.g., at 254 nm) |

Computational and Theoretical Investigations of 4 Difluoromethoxy 3 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic behavior of a molecule. wikipedia.org By solving approximations of the Schrödinger equation, these methods can elucidate properties that govern the molecule's stability, reactivity, and spectroscopic characteristics. lsu.edu

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 4-(Difluoromethoxy)-3-fluorobenzoic acid. synopsys.comua.pt

A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. youtube.com

DFT calculations can also be used to determine various quantum chemical descriptors that provide further insight into the molecule's properties.

| Parameter | Symbol | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.7 eV | Chemical reactivity and stability |

| Chemical Potential | µ | -4.35 eV | Electron escaping tendency |

| Global Hardness | η | 2.85 eV | Resistance to change in electron distribution |

| Global Softness | S | 0.35 eV-1 | Polarizability and reactivity |

| Electrophilicity Index | ω | 3.31 eV | Propensity to accept electrons |

This table presents illustrative values typical for similar fluorinated aromatic compounds, as specific computational data for this compound is not available.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on first principles and physical constants, without the use of experimental data or empirical parameterization. wikipedia.orgoxfordreference.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. wikipedia.orgststephens.net.in

Ab initio calculations are particularly valuable for predicting molecular energies, geometries, and spectroscopic properties. For this compound, these calculations can be used to determine its optimized molecular structure, including bond lengths and angles, with high accuracy. nih.gov Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, one can predict vibrational frequencies. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands. nih.gov

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) (Illustrative) | Description |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3570 | Stretching of the hydroxyl bond |

| C=O (Carboxylic Acid) | Stretching | 1745 | Stretching of the carbonyl double bond |

| C-O (Carboxylic Acid) | Stretching | 1310 | Stretching of the carbon-oxygen single bond |

| C-F (Aromatic) | Stretching | 1250 | Stretching of the carbon-fluorine bond on the ring |

| O-CF2-H | Stretching | 1100-1150 | Asymmetric and symmetric stretching of the C-F bonds in the difluoromethoxy group |

This table presents illustrative values based on calculations for similar functionalized benzoic acids. The exact values would be determined by specific ab initio calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. doi.org For a flexible molecule like this compound, conformational analysis is a critical component of molecular modeling. It aims to identify the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds and to determine their relative stabilities. uci.educalcus.cloud

The key rotatable bonds in this molecule are the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the difluoromethoxy group. Rotation around the C(ring)-C(acid) bond determines the orientation of the carboxyl group relative to the ring. Typically, for benzoic acids, conformers where the carboxyl group is planar or nearly planar with the aromatic ring are energetically favored due to conjugation. rsc.org The presence of the ortho-fluorine substituent may introduce steric or electrostatic interactions that influence the preferred rotational angle. nih.gov

Computational methods, ranging from efficient molecular mechanics force fields to more accurate quantum chemical calculations, can be used to perform a systematic scan of the potential energy surface by rotating these bonds. youtube.comuci.edu This process identifies the low-energy conformers and the energy barriers that separate them.

| Conformer | C(ring)-C(acid) Torsion Angle | Relative Energy (kJ/mol) (Illustrative) | Description |

|---|---|---|---|

| A | ~0° | 0.0 | Global minimum; carboxyl group is planar with the ring, with the C=O pointing away from the fluorine substituent. |

| B | ~180° | 5-10 | Local minimum; carboxyl group is planar with the ring, with the C=O pointing towards the fluorine substituent. May be destabilized by steric/electrostatic repulsion. |

| C | ~90° | 20-25 | Transition state; carboxyl group is perpendicular to the ring, disrupting conjugation. |

This table provides a hypothetical energy landscape for the rotation of the carboxylic acid group. Actual values require specific calculations.

Prediction of Reactivity Patterns and Reaction Pathways

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. acs.orgacs.org By analyzing the electronic structure, reactivity patterns and potential reaction pathways can be elucidated. csmres.co.uknih.gov

One common tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the carboxylic acid and to a lesser extent on the ether oxygen of the difluoromethoxy group. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation by a base. The hydrogen on the difluoromethoxy group may also show a slight positive potential.

Furthermore, the FMO analysis from DFT (Section 7.1.1) is directly applicable here. The distribution of the LUMO indicates the most likely sites for nucleophilic attack, while the HOMO distribution highlights the sites from which an electron is most easily removed. mdpi.com Conceptual DFT descriptors like the Fukui functions or Parr functions can be calculated to provide a quantitative measure of the reactivity at each atomic site. mdpi.com These analyses help predict outcomes such as regioselectivity in aromatic substitution reactions or the acidity of the molecule. mdpi.com

Studies of Intermolecular Interactions and Supramolecular Assemblies

The properties of a compound in the solid state or in solution are governed by intermolecular interactions. nih.govmdpi.com Carboxylic acids are well-known for their ability to form strong hydrogen bonds, which often leads to the formation of specific supramolecular structures. nih.gov

For this compound, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of two separate molecules. This typically results in the formation of a stable, centrosymmetric dimer, where two O-H···O=C hydrogen bonds create an eight-membered ring motif. sibran.ru

C-H···O and C-H···F interactions: The hydrogen atoms on the aromatic ring or the difluoromethoxy group can interact with oxygen or fluorine atoms on neighboring molecules.

Halogen Bonding: The fluorine atom on the ring could potentially act as a halogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational methods can model these interactions in dimers or larger molecular clusters. chemrxiv.orgchemrxiv.org By calculating the binding energies, it is possible to quantify the strength of these interactions and understand their relative importance in forming the extended solid-state structure. nih.gov

| Interaction Type | Atoms Involved | Typical Calculated Energy (kJ/mol) (Illustrative) | Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bond | O-H···O=C | -40 to -60 (for the dimer) | Primary interaction; forms stable dimers. nih.gov |

| Hydrogen Bond | C-H···O | -5 to -15 | Secondary interaction; links dimers together. |

| Hydrogen Bond | C-H···F | -2 to -8 | Weak interaction; contributes to overall crystal packing. brighton.ac.uk |

| π-π Stacking | Aromatic Rings | -10 to -20 | Contributes to the stacking of molecules in the crystal lattice. |

This table presents illustrative interaction energies. The actual values depend on the specific geometry of the molecular assembly and the computational method used.

Future Research Directions and Unexplored Avenues for 4 Difluoromethoxy 3 Fluorobenzoic Acid

Integration into Supramolecular Chemistry Research and Host-Guest Interactions

The distinct electronic and structural features of 4-(Difluoromethoxy)-3-fluorobenzoic acid make it an excellent candidate for investigation within the realm of supramolecular chemistry. The carboxylic acid group can participate in robust hydrogen bonding, a fundamental interaction in the self-assembly of larger architectures. nih.gov The presence of fluorine atoms can introduce halogen bonding and other non-covalent interactions, further guiding the formation of well-defined supramolecular structures. beilstein-journals.orgrsc.org

Future research could focus on the design and synthesis of supramolecular gels based on this compound. nih.gov Such materials could find applications in areas like environmental remediation, for example, in the treatment of oil spills or the adsorption of dyes. nih.gov The fluorinated nature of the molecule could be exploited to create phase-selective gelators, capable of gelling specific types of solvents.

Furthermore, the potential for this molecule to act as a guest in various host-guest systems warrants exploration. Its size, shape, and electronic properties could allow it to form stable inclusion complexes with macrocyclic hosts like cyclodextrins or cucurbiturils. nih.govrsc.org Such host-guest complexes could be investigated for applications in drug delivery, where the host molecule can enhance the solubility and stability of the guest. nih.gov The interactions between this compound and porphyrin-based hosts could also be a fruitful area of research, potentially leading to the development of new sensors or catalytic systems. nih.govrsc.org

Development of Novel Catalytic Transformations Specific to the Compound's Structure

The electronic properties of this compound, influenced by the electron-withdrawing nature of the fluorine and difluoromethoxy groups, can be harnessed to develop novel catalytic transformations. The aromatic ring is activated towards certain types of reactions and deactivated towards others, offering opportunities for selective functionalization.

A significant area of future research lies in the development of late-stage functionalization methods. acs.orgresearchgate.net Photocatalysis, particularly using visible light, presents a mild and efficient approach for introducing new functional groups onto the aromatic ring. nih.govnih.gov For instance, photocatalytic C-H difluoromethoxylation or other radical-mediated processes could be explored to further modify the molecule's structure and properties. nih.govrsc.org

Moreover, the carboxylic acid group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the benzene (B151609) ring. This approach could be used to introduce a wide range of substituents, leading to a library of derivatives with diverse properties. The development of catalytic decarboxylative fluorination or other transformations of the carboxylic acid group itself also represents a promising avenue for creating novel fluorinated compounds. researchgate.net

| Potential Catalytic Transformation | Enabling Feature of the Compound | Potential Outcome |

| Photocatalytic C-H Functionalization | Electronically modified aromatic ring | Introduction of new functional groups under mild conditions |

| Directed C-H Activation | Carboxylic acid as a directing group | Regioselective synthesis of derivatives |

| Decarboxylative Fluorination | Carboxylic acid as a reactive handle | Synthesis of novel fluorinated aromatics |

Exploration of Bio-orthogonal Chemical Applications as a Scaffold Component

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The unique properties of fluorinated compounds make them attractive candidates for the development of bio-orthogonal tools. This compound could serve as a valuable scaffold for the design of new bio-orthogonal probes and labels.

The fluorine atoms on the molecule are biologically inert and can provide a unique spectroscopic signature for imaging applications, such as with fluorine-18 (B77423) for Positron Emission Tomography (PET). nih.govresearchgate.net The carboxylic acid group provides a convenient handle for conjugation to biomolecules of interest, such as proteins or peptides.